2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine
Overview
Description
2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine is a chemical compound with the molecular formula C14H19BrN2O2 and a molecular weight of 327.22 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a tert-butyl carbamate (Boc) protecting group, a bromine atom, and an amine group on the tetrahydroisoquinoline scaffold.
Preparation Methods
The synthesis of 2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine typically involves multiple steps. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and bases like triethylamine (TEA) to facilitate the reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement .
Chemical Reactions Analysis
2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amine group.
Oxidation Reactions: The amine group can be oxidized to form corresponding oxides or other derivatives.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents such as potassium permanganate (KMnO4) . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity . The bromine atom and Boc group can also modulate the compound’s reactivity and binding affinity . These interactions can affect various biochemical processes, making the compound useful in research and therapeutic applications .
Comparison with Similar Compounds
2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine can be compared with other similar compounds, such as:
2-Boc-5-chloro-1,2,3,4-tetrahydroisoquinolin-8-amine: Similar structure but with a chlorine atom instead of bromine.
2-Boc-5-fluoro-1,2,3,4-tetrahydroisoquinolin-8-amine: Contains a fluorine atom instead of bromine.
2-Boc-5-iodo-1,2,3,4-tetrahydroisoquinolin-8-amine: Features an iodine atom in place of bromine.
The uniqueness of this compound lies in its specific reactivity and the effects of the bromine atom on its chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 8-amino-5-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-9-10(8-17)12(16)5-4-11(9)15/h4-5H,6-8,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCDGWCFUVLWBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857675 | |
Record name | tert-Butyl 8-amino-5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260763-55-0 | |
Record name | tert-Butyl 8-amino-5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.